molecular formula C24H29ClN4O2 B2997725 N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-09-9

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2997725
CAS No.: 921894-09-9
M. Wt: 440.97
InChI Key: NNEVEQRCERSVRI-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a chlorophenyl group, a methylated indolinyl moiety, and a piperidinyl group, all connected through an oxalamide linkage. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the indolinyl and piperidinyl precursors. These precursors are then coupled using oxalamide formation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: The biological applications of this compound are vast, including its potential use as a bioactive molecule in drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can make it a candidate for drug development, particularly in areas such as cancer therapy and neurodegenerative diseases.

Industry: Industrially, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new industrial processes and applications.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(morpholin-4-yl)ethyl)oxalamide

  • N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

  • N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(azepan-1-yl)ethyl)oxalamide

Uniqueness: N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological and chemical properties compared to its similar counterparts.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-28-14-11-18-15-17(9-10-21(18)28)22(29-12-5-2-6-13-29)16-26-23(30)24(31)27-20-8-4-3-7-19(20)25/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEVEQRCERSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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